Cas no 807325-83-3 (3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-)

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- structure
807325-83-3 structure
Nom du produit:3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-
Numéro CAS:807325-83-3
Le MF:C18H16IN3O2
Mégawatts:433.243016242981
CID:5226269
PubChem ID:57516947

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Propriétés chimiques et physiques

Nom et identifiant

    • 3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-
    • 6-Iodo-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide (ACI)
    • DB-229558
    • CS-M0303
    • 6-iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide
    • 801315-47-9
    • 6-iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
    • 6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
    • AKOS037650085
    • 807325-83-3
    • LKRTVQCVFDJPAW-UHFFFAOYSA-N
    • CS-14242
    • SCHEMBL1311332
    • 6-IODO-4-((3-METHOXYPHENYL)AMINO)-8-METHYLQUINOLINE-3-CARBOXAMIDE HCL
    • Piscine à noyau: 1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22)
    • La clé Inchi: LKRTVQCVFDJPAW-UHFFFAOYSA-N
    • Sourire: O=C(C1C(NC2C=C(OC)C=CC=2)=C2C=C(C=C(C2=NC=1)C)I)N

Propriétés calculées

  • Qualité précise: 433.02872g/mol
  • Masse isotopique unique: 433.02872g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 3
  • Complexité: 450
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.1
  • Surface topologique des pôles: 77.2Ų

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
100mg
¥2895.00 2024-07-28
1PlusChem
1P024V85-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
250mg
$528.00 2023-12-16
Aaron
AR024VGH-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
1g
$928.00 2025-02-13
1PlusChem
1P024V85-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
100mg
$316.00 2023-12-16
Aaron
AR024VGH-5g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
5g
$2759.00 2025-03-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
250mg
¥5169.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
1g
¥10339.00 2024-07-28
Aaron
AR024VGH-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
250mg
$464.00 2025-02-13
Aaron
AR024VGH-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
100mg
$279.00 2025-02-13
1PlusChem
1P024V85-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
1g
$1035.00 2023-12-16

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 4

Conditions de réaction
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Raw materials

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Preparation Products

Articles recommandés

Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司